molecular formula C14H29NO2 B12278995 (R)-2-Aminotetradecanoic acid

(R)-2-Aminotetradecanoic acid

Cat. No.: B12278995
M. Wt: 243.39 g/mol
InChI Key: BVXKPGXJOLWHFI-CYBMUJFWSA-N
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Description

(R)-2-Aminotetradecanoic acid is a chiral amino acid characterized by a 14-carbon (tetradecanoic) backbone with an amino (-NH₂) group at the second carbon in the (R)-configuration. Unlike standard α-amino acids, the amino group in this compound is positioned distally from the carboxyl group, which may influence its physicochemical properties and biological activity .

Properties

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

(2R)-2-aminotetradecanoic acid

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17)/t13-/m1/s1

InChI Key

BVXKPGXJOLWHFI-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminotetradecanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of ®-2-Aminotetradecanoic acid may involve biocatalytic processes, where enzymes are used to catalyze the reaction. This method can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymes such as lipases or transaminases can be employed to achieve the desired stereochemistry and yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains both an α-amino group and a carboxylic acid , enabling diverse reactivity:

Amidation Reactions

The amino group participates in nucleophilic acyl substitution , particularly under acidic conditions. For example, in amide hydrolysis:

  • Protonation: The amide nitrogen is protonated, increasing electrophilicity.

  • Tetrahedral Intermediate: Water attacks the carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Elimination: The amine is expelled as a leaving group, regenerating the carboxylic acid .

Carboxylic Acid Derivatization

The carboxylic acid undergoes standard transformations, such as esterification or coupling with amines. For instance, activation as an acyl chloride (via SOCl₂ or oxalyl chloride) facilitates amide bond formation .

Key Reaction:

RCOOH+R’NH2EDCl/HOBtRCONHR’+Byproducts\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{RCONHR'} + \text{Byproducts}

Enantiomeric Purity and Analytical Methods

Ensuring enantiomeric purity is critical for applications in drug development and biotechnology. NMR-based methods (e.g., ¹H-NMR, ¹³C-NMR) are employed to verify stereochemical integrity . For example, the synthesis of Fmoc derivatives involves monitoring diastereomeric excess (DE) through chromatographic separation and NMR analysis .

Example Protocol:

  • Resolution: Silica gel chromatography separates diastereomers.

  • Analysis: ¹H-NMR integrates specific proton signals (e.g., α-carbon protons) to determine DE .

Mechanistic Insights from Related Systems

Studies on similar systems (e.g., carboxylic acid derivatives) provide insights into reaction generality. For example, additives like phthalimide improve functional group tolerance in nickel-catalyzed reactions by stabilizing intermediates . This suggests that (R)-2-aminotetradecanoic acid could benefit from analogous strategies to enhance reaction efficiency.

Key Finding:
Phthalimide increases the average yield of nickel-catalyzed reactions by ~2× while reducing reaction poisons .

Scientific Research Applications

Peptide Synthesis

Overview:
(R)-2-Aminotetradecanoic acid serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its long aliphatic chain enhances the hydrophobic interactions necessary for the stability and folding of peptides.

Key Applications:

  • Pharmaceutical Development: Utilized in creating peptide-based drugs that offer high specificity and reduced side effects.
  • Biologically Active Compounds: Essential in synthesizing peptides that exhibit biological activity, including antimicrobial and anticancer properties.
Application AreaDescription
Drug CandidatesNovel peptide drugs targeting specific diseases
Biologically Active PeptidesCompounds with therapeutic effects

Drug Development

Overview:
The unique structure of (R)-2-Aminotetradecanoic acid allows for modifications that can enhance the efficacy and selectivity of drug candidates. This property is particularly valuable in medicinal chemistry.

Key Applications:

  • Targeted Therapies: Development of drugs that selectively target disease mechanisms.
  • Peptide-Based Therapeutics: Increasing interest in peptides as therapeutic agents due to their specificity.
Drug Development AspectDescription
Efficacy EnhancementModifications to improve drug action
SelectivityDesigning drugs that minimize side effects

Biotechnology

Overview:
In biotechnology, (R)-2-Aminotetradecanoic acid is used to modify proteins, enhancing their stability and activity. This is critical for developing biocatalysts and therapeutic proteins.

Key Applications:

  • Protein Engineering: Modifying enzymes for improved catalytic properties.
  • Therapeutic Proteins: Enhancing the stability of proteins used in treatments.
Biotechnology ApplicationDescription
Enzyme ModificationImproved performance in industrial applications
Therapeutic Protein StabilityLonger shelf-life and efficacy

Cosmetic Formulations

Overview:
The compound is also explored in cosmetic products for its potential benefits in skincare. Its biocompatibility makes it suitable for formulations aimed at skin repair and anti-aging treatments.

Key Applications:

  • Skin Repair Products: Enhancing skin barrier function.
  • Anti-Aging Treatments: Improving skin elasticity and hydration.
Cosmetic ApplicationDescription
Skin RepairProducts aimed at healing skin damage
Anti-AgingFormulations targeting signs of aging

Case Study 1: Peptide Therapeutics

A recent study investigated the use of (R)-2-Aminotetradecanoic acid in synthesizing a peptide with antimicrobial properties. The resulting compound showed significant activity against various bacterial strains, demonstrating its potential as a therapeutic agent.

Case Study 2: Bioconjugates

Research focused on using (R)-2-Aminotetradecanoic acid to create bioconjugates for targeted drug delivery systems. The study highlighted the enhanced stability and efficacy of the conjugated drugs compared to their non-conjugated counterparts.

Mechanism of Action

The mechanism of action of ®-2-Aminotetradecanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The long aliphatic chain allows it to interact with hydrophobic regions of proteins, potentially altering their function. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Chain Length Variants: (S)-2-Aminododecanoic Acid

  • Structure: (S)-2-Aminododecanoic acid has a 12-carbon chain (dodecanoic acid backbone) with an (S)-configured amino group at the second carbon.
  • Key Differences: Solubility: Longer alkyl chains, as in (R)-2-aminotetradecanoic acid (C14), reduce water solubility compared to shorter-chain analogs like (S)-2-aminododecanoic acid (C12). This is attributed to increased hydrophobic interactions in the C14 compound . Melting Point: The C14 derivative likely has a higher melting point due to stronger van der Waals forces between longer hydrocarbon chains. Biological Activity: Chain length influences interactions with enzymes or receptors. For example, C14 derivatives may exhibit enhanced binding to lipid-binding proteins or altered metabolic stability compared to C12 analogs .

Stereoisomers: (S)-3-Hydroxytetradecanoate Esters

  • Structure: Ethyl (R)-3-hydroxytetradecanoate and ethyl (S)-3-hydroxy-tetradecanoate () are ester derivatives with hydroxyl and amino group positional differences.
  • Key Differences: Reactivity: The amino group in (R)-2-aminotetradecanoic acid is more nucleophilic than the hydroxyl group in the ester analogs, making it prone to form amide bonds or undergo Schiff base formation. Stereochemical Impact: The (R) vs. (S) configuration affects chiral recognition in biological systems. For instance, (R)-configured amino acids may exhibit distinct binding affinities to enzymes compared to (S)-isomers .

Aromatic Analogs: (R)-2-Amino-2-phenylacetic Acid

  • Structure: (R)-2-Amino-2-phenylacetic acid () replaces the alkyl chain with a phenyl group.
  • Acid-Base Properties: The electron-withdrawing phenyl group may lower the pKa of the amino group compared to the alkyl-substituted compound, altering its ionization state under physiological conditions .

Stability and Reactivity Considerations

  • Chemical Stability: (R)-2-Aminotetradecanoic acid is likely stable under standard storage conditions but may degrade in the presence of strong oxidizers, as seen in structurally related amides ().
  • Reactivity: The amino group can participate in condensation reactions (e.g., peptide bond formation) or interact with metal ions, similar to other ω-amino acids .

Research Implications and Limitations

Further experimental work is needed to validate inferred properties such as metabolic pathways and toxicity profiles.

Biological Activity

(R)-2-Aminotetradecanoic acid, a long-chain amino acid derivative, has garnered attention for its potential biological activities. This article delves into its antimicrobial properties, metabolic implications, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(R)-2-Aminotetradecanoic acid is characterized by a tetradecanoic acid (myristic acid) backbone with an amino group at the second carbon. Its chemical structure can be represented as follows:

C14H29NO2\text{C}_{14}\text{H}_{29}\text{NO}_2

This structure contributes to its amphiphilic nature, which is significant for its interactions with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (R)-2-Aminotetradecanoic acid and related compounds. A study reported that linear aminolipids, including those with similar structures, exhibited moderate antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The IC50 values ranged from 22 to 145 μg/mL, indicating a promising potential for therapeutic applications in combating resistant bacterial strains .

Table 1: Antimicrobial Activity of Related Aminolipids

CompoundIC50 (μg/mL)Target Organism
(R)-2-Aminotetradecanoic acid22-145MRSA
Methylated analogs>200MRSA
N-terminal serine analogs>200MRSA

The findings suggest that modifications to the amino acid structure can significantly influence the antimicrobial efficacy of these compounds.

Metabolic Implications

(R)-2-Aminotetradecanoic acid also plays a role in lipid metabolism. It has been implicated in the modulation of sphingosine kinases, enzymes that are crucial in regulating cellular survival and apoptosis through the production of sphingosine 1-phosphate (S1P). S1P is known to promote cell survival and has been linked to various pathophysiological conditions, including cancer and inflammation .

Therapeutic Applications

The therapeutic potential of (R)-2-Aminotetradecanoic acid extends beyond antimicrobial activity. It has been suggested for use in treating conditions related to dysfunctional lipid metabolism, such as type II diabetes and inflammatory diseases . The compound's ability to modulate lipid signaling pathways positions it as a candidate for further pharmacological exploration.

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, (R)-2-Aminotetradecanoic acid was tested against various bacterial strains. The results demonstrated significant inhibition of growth in both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
  • Inflammation Models : In animal models of inflammation, administration of (R)-2-Aminotetradecanoic acid resulted in reduced inflammatory markers and improved metabolic profiles, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Question: What are the optimal synthetic routes for producing enantiomerically pure (R)-2-Aminotetradecanoic acid?

Methodological Answer:
Enantioselective synthesis of (R)-2-Aminotetradecanoic acid typically involves chiral auxiliaries or asymmetric catalysis. For example, reductive amination of α-ketotetradecanoic acid using a chiral catalyst (e.g., Rhodium complexes with BINAP ligands) can yield the (R)-enantiomer. Reaction conditions (temperature, solvent polarity, pH) must be optimized to minimize racemization . Purity validation via HPLC with chiral columns (e.g., Chiralpak IA) and comparison to known standards (e.g., HMDB or CAS databases) is critical .

Advanced Research Question: How can computational modeling predict the conformational stability of (R)-2-Aminotetradecanoic acid in lipid bilayer systems?

Methodological Answer:
Molecular dynamics (MD) simulations using force fields like CHARMM36 or AMBER can model the compound’s insertion into lipid bilayers. Parameters include:

  • Lipid composition : Phosphatidylcholine bilayers mimic cell membranes.
  • Protonation state : Adjust pH to match physiological conditions (e.g., pH 7.4).
  • Trajectory analysis : Measure tilt angles, hydrogen bonding, and free energy profiles.
    Validate simulations with experimental data from circular dichroism (CD) or NMR spectroscopy in membrane-mimetic solvents (e.g., SDS micelles) .

Basic Research Question: What analytical techniques are most reliable for determining the enantiomeric purity of (R)-2-Aminotetradecanoic acid?

Methodological Answer:

  • Chiral HPLC : Use a Daicel Chiralpak column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Compare retention times to (S)-enantiomer standards .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., HMDB or peer-reviewed studies) .
  • NMR with chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomer signals .

Advanced Research Question: How do structural modifications (e.g., alkyl chain length) affect the biological activity of (R)-2-Aminotetradecanoic acid in enzyme inhibition studies?

Methodological Answer:
Design analogs with varying chain lengths (C12–C16) and assess their inhibitory effects on target enzymes (e.g., fatty acid amide hydrolase):

Synthesis : Use solid-phase peptide synthesis (SPPS) to incorporate analogs into peptide substrates.

Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylcoumarinyl amides).

Structure-activity relationship (SAR) : Correlate chain length with hydrophobicity (logP) and binding affinity (ΔG) using computational docking (AutoDock Vina) .

Basic Research Question: What safety protocols are recommended for handling (R)-2-Aminotetradecanoic acid in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Spill management : Neutralize with citric acid (for bases) or sodium bicarbonate (for acids), then absorb with inert materials (e.g., vermiculite) .
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation .

Advanced Research Question: How can contradictions in reported physicochemical properties (e.g., solubility, melting point) be resolved?

Methodological Answer:

Reproduce experiments : Standardize conditions (e.g., solvent purity, heating rates for DSC melting points).

Cross-validate methods : Compare data from differential scanning calorimetry (DSC), hot-stage microscopy, and capillary melting points .

Assess impurities : Use LC-MS to identify contaminants (e.g., diastereomers or degradation products) that alter properties .

Advanced Research Question: What strategies mitigate racemization during solid-phase synthesis of (R)-2-Aminotetradecanoic acid-containing peptides?

Methodological Answer:

  • Coupling reagents : Use HATU/Oxyma Pure instead of DCC to reduce base-induced racemization.
  • Temperature control : Maintain reactions at 0–4°C.
  • Side-chain protection : Employ orthogonal protecting groups (e.g., Fmoc for amines) to minimize side reactions.
  • Monitor racemization : Use Marfey’s reagent for post-synthesis chiral analysis .

Basic Research Question: How is the ecological impact of (R)-2-Aminotetradecanoic acid assessed in biodegradation studies?

Methodological Answer:

  • OECD 301D test : Measure biodegradability in activated sludge over 28 days via dissolved organic carbon (DOC) removal.
  • Toxicity assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests.
  • Soil mobility : Conduct column leaching experiments with HPLC quantification .

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